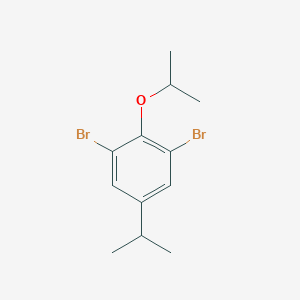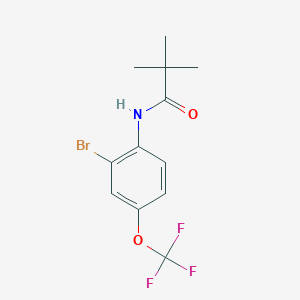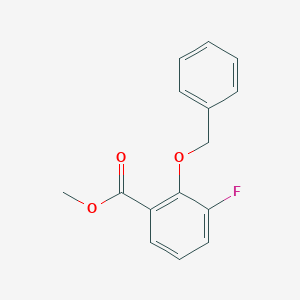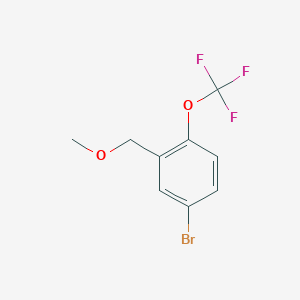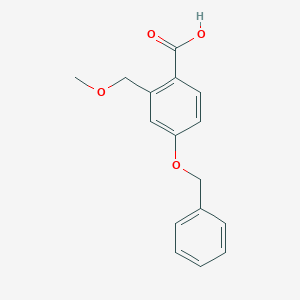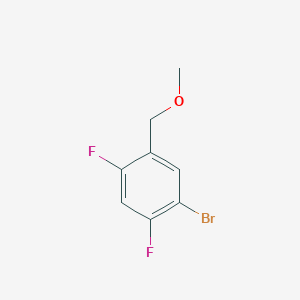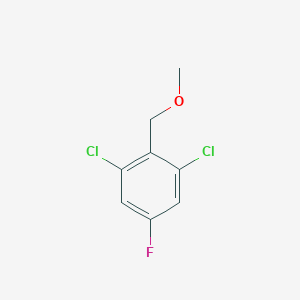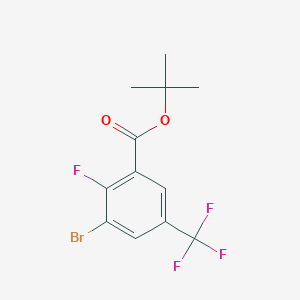
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 2379321-26-1 . It has a molecular weight of 315.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 2-8°C .作用机制
Target of Action
The role of these targets can vary widely, from mediating signal transduction to catalyzing biochemical reactions .
Mode of Action
It’s known that the compound can undergo various chemical reactions such as free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their function or activity .
Biochemical Pathways
Based on its structure, it may be involved in reactions at the benzylic position . These reactions can have downstream effects on various biochemical pathways, potentially altering cellular processes .
Pharmacokinetics
Its molecular weight (29707 g/mol) and predicted density (1535 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Based on its potential interactions with various targets and pathways, it may have diverse effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate. For instance, the compound’s reactivity and behavior can be affected by factors such as temperature and pH . Additionally, the compound’s lipophilicity and electronegativity can impact its interactions with biological systems .
实验室实验的优点和局限性
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and has a low toxicity. One limitation of this compound is that it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, which can limit its use in organic synthesis.
未来方向
The potential future directions for Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate are numerous. This compound could be further studied for its potential use in drug delivery systems, biocatalysis, and as a reagent in chemical synthesis. This compound could also be further studied for its potential therapeutic effects, as it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound could also be further studied for its potential use as an antioxidant and neuroprotective agent. Additionally, this compound could be further studied for its potential interactions with a variety of cellular targets, including ion channels, G-protein coupled receptors, and enzymes. Finally, this compound could be further studied for its potential interactions with a variety of neurotransmitters, including serotonin, dopamine, and norepinephrine.
合成方法
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be synthesized using a variety of methods. The most common method is the reaction of ethyl bromide with 2-fluoro-5-(trifluoromethyl)benzoic acid in the presence of a base such as sodium hydroxide. This reaction produces this compound as the major product. Other methods of synthesis include the reaction of ethyl bromide with 2-fluoro-5-(trifluoromethyl)benzoic anhydride and the reaction of ethyl bromide with 2-fluoro-5-(trifluoromethyl)benzoyl chloride.
科学研究应用
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has been studied for its potential use in drug delivery systems, biocatalysis, and as a reagent in chemical synthesis. This compound has also been studied for its potential therapeutic effects. This compound has been used as a building block for the synthesis of a variety of organic compounds and has been used as a reagent in organic synthesis. This compound has also been used as a catalyst in biocatalysis. This compound has been studied for its potential use in drug delivery systems, as it has been found to be an effective solubilizer for a variety of drugs. This compound has also been studied for its potential therapeutic effects, as it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
安全和危害
This compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, which provide guidance on how to handle exposure to the compound .
属性
IUPAC Name |
ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRYXVZYCSSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

